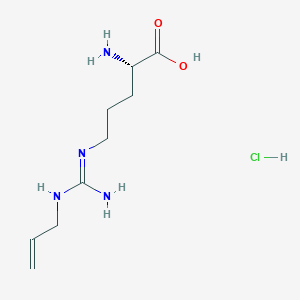

Nw-allyl-L-arginine hydrochloride

Description

Contextualization within Nitric Oxide Synthase Inhibitors Research

The quest for specific inhibitors of nitric oxide synthases (NOS) has been a major focus of research since the discovery of nitric oxide's biological importance. nih.govnih.gov Three main isoforms of NOS have been identified in vertebrates: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.gov Given NO's diverse roles, dysregulation of its production is implicated in numerous pathological conditions, making NOS isoforms attractive therapeutic targets.

Nω-allyl-L-arginine hydrochloride emerged from efforts to create mechanism-based inhibitors that could elucidate the chemistry occurring at the active site of the enzyme. nih.gov It acts as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). abcam.commedchemexpress.com Furthermore, it can cause a time-dependent, reaction-based inactivation of both iNOS and nNOS. nih.govmedchemexpress.com This dual mechanism of both reversible and irreversible inhibition makes it a particularly interesting subject of study. nih.gov Research has shown that in addition to inhibition, the compound can also act as a substrate for nNOS, yielding L-citrulline, acrolein, and H₂O. medchemexpress.commedchemexpress.com

Evolution of Arginine-Based Inhibitors for Nitric Oxide Synthase Studies

The development of NOS inhibitors has evolved significantly over time. The first generation of inhibitors was largely composed of non-specific L-arginine analogues. nih.gov Compounds such as L-Nω-methylarginine (L-NMA) and L-Nω-nitroarginine (L-NNA) were among the earliest synthetic inhibitors used extensively to block NO production. nih.gov These early compounds, while effective, often lacked selectivity for the different NOS isoforms. nih.gov

Later research, employing strategies like biochemical screening and computer-aided drug design, led to the development of more isoform-specific inhibitors. nih.govnih.gov Nω-allyl-L-arginine, synthesized in the 1990s, is a product of this progression. nih.govnih.gov It belongs to a group of Nω-alkylated arginines designed to explore the reaction mechanisms of NOS, particularly the inactivation of iNOS and nNOS. nih.gov

Studies comparing Nω-allyl-L-arginine with its structural isomers have revealed how subtle changes in the alkyl substituent can significantly alter the mechanism of NOS inhibition. For instance, its isomer Nω-cyclopropyl-L-arginine is a potent reversible inhibitor but does not cause irreversible inactivation. nih.govnih.gov This highlights the sophisticated level of molecular design achieved in the field of NOS inhibitor research.

Research Findings on Arginine-Based NOS Inhibitors

| Compound | Mechanism of Action | Inhibitory Constants |

|---|---|---|

| Nω-Allyl-L-arginine | Reversible and irreversible inhibitor of macrophage NOS. nih.gov Reaction-based inactivation of iNOS and nNOS. nih.gov | Ki = 2.1 µM (reversible) nih.gov, KI = 3.4 µM (irreversible) nih.gov, kinact = 0.026 min⁻¹ nih.gov |

| Nω-Cyclopropyl-L-arginine | Potent reversible inhibitor of macrophage NOS. nih.gov | Ki = 7.7 µM nih.gov |

| L-Nω-Methylarginine (L-NMA) | Competitive inhibitor of all NOS isoforms; reaction-based inhibitor of iNOS and nNOS. nih.gov | - |

| L-Nω-Nitroarginine (L-NNA) | Initially seen as a competitive inhibitor with high selectivity for eNOS and nNOS. nih.gov | - |

Table of Mentioned Compounds

| Compound Name |

|---|

| Nω-Allyl-L-arginine hydrochloride |

| L-Arginine |

| Nitric Oxide |

| Nω-allyl-L-arginine |

| L-Citrulline |

| Nω-Methyl-L-arginine |

| Nω-Nitro-L-arginine |

| Nω-Cyclopropyl-L-arginine |

| Acrolein |

| L-Nω-propylarginine |

| Nω-propargyl-L-arginine |

| L-Nω,Nω-dimethylarginine (ADMA) |

| L-Nω-aminoarginine |

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGESMQBUPLJP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Biochemical Interactions of Nω Allyl L Arginine Hydrochloride

Competitive Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nω-Allyl-L-arginine acts as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). medchemexpress.com This inhibition is a result of its structural similarity to L-arginine, the natural substrate for NOS. patsnap.comnih.govnih.gov By mimicking L-arginine, Nω-allyl-L-arginine binds to the active site of the nNOS enzyme, thereby preventing the binding and subsequent oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. nih.govebi.ac.uk This competitive interaction is a key aspect of its mechanism, leading to a reduction in NO synthesis in neuronal tissues. The inhibitory effect is reversible, meaning that an increase in the concentration of the natural substrate, L-arginine, can overcome the inhibition. nih.gov

Time-Dependent Inactivation of Nitric Oxide Synthase Isoforms

In addition to its role as a competitive inhibitor, Nω-allyl-L-arginine also causes a time-dependent inactivation of certain NOS isoforms, particularly inducible NOS (iNOS) and neuronal NOS (nNOS). nih.gov This inactivation process is dependent on the enzyme's catalytic activity and requires the presence of oxygen. nih.gov Unlike simple competitive inhibition, this inactivation is a more permanent modification of the enzyme. Research has shown that Nω-allyl-L-arginine's inactivation of nNOS follows pseudo-first-order kinetics. nih.gov This characteristic distinguishes it from other arginine derivatives like Nω-cyclopropyl-L-arginine, which functions solely as a competitive inhibitor. nih.gov

Substrate Activity and Metabolic Products: L-Arginine, Acrolein, and Water Formation

Interestingly, Nω-allyl-L-arginine can also act as a substrate for nNOS, undergoing enzymatic processing. medchemexpress.com This metabolic pathway is distinct from its inhibitory actions. When processed by nNOS, Nω-allyl-L-arginine is converted into several products, including L-arginine, acrolein, and water. medchemexpress.com This substrate activity highlights the dual nature of Nω-allyl-L-arginine's interaction with nNOS, where it can both block the enzyme's function and be transformed by it. The formation of these specific metabolic products provides insight into the chemical reactions occurring within the enzyme's active site.

Formation of Allylated Heme Adducts in Nitric Oxide Synthase Inactivation

The mechanism-based inactivation of NOS by Nω-allyl-L-arginine involves the formation of covalent adducts with the enzyme's heme prosthetic group. This process is central to its irreversible inhibitory action. During the catalytic cycle, the allyl group of Nω-allyl-L-arginine is activated, leading to the alkylation of the heme cofactor. This modification of the heme is a critical step in the inactivation of the enzyme. The formation of these allylated heme adducts disrupts the normal electron transfer and oxygen activation functions of the heme, rendering the enzyme catalytically inactive.

Comparative Analysis of Reaction-Based Inactivation Across NOS Isoforms

The reaction-based inactivation by Nω-allyl-L-arginine exhibits selectivity among the different NOS isoforms. It effectively inactivates both iNOS and nNOS through this mechanism. nih.gov In contrast, the endothelial NOS (eNOS) isoform appears to be less susceptible to this form of inactivation by certain arginine-based inhibitors. nih.gov For instance, Nω-methyl-L-arginine (L-NMA) acts as a reaction-based inhibitor for iNOS and nNOS but not eNOS. nih.gov This differential inactivation pattern suggests structural and functional distinctions in the active sites of the NOS isoforms, which can be exploited for the development of isoform-selective inhibitors.

Interactive Data Table: Properties of Nω-Allyl-L-Arginine Hydrochloride

Enzyme Kinetics and Isoform Selectivity in Nitric Oxide Synthase Inhibition by Nω Allyl L Arginine

Determination of Inhibition Constants (Ki)

Nω-allyl-L-arginine has been identified as both a reversible and irreversible inhibitor of inducible nitric oxide synthase (iNOS), also known as macrophage nitric oxide synthase. nih.gov For its reversible inhibitory action, it demonstrates a potent inhibition constant (Ki) of 2.1 µM. nih.gov In its role as an irreversible inhibitor, it exhibits pseudo-first-order inactivation kinetics with a kinact of 0.026 min-1 and a KI of 3.4 µM. nih.gov

In studies involving bovine brain nitric oxide synthase (nNOS), Nω-allyl-L-arginine acts as a competitive and reversible inhibitor. medchemexpress.com It is also capable of inactivating nNOS in a time-dependent manner. medchemexpress.com

Table 1: Inhibition Constants of Nω-allyl-L-arginine

| Parameter | Value | Enzyme Source | Inhibition Type |

|---|---|---|---|

| Ki | 2.1 µM | Macrophage iNOS | Reversible |

| KI | 3.4 µM | Macrophage iNOS | Irreversible |

| kinact | 0.026 min-1 | Macrophage iNOS | Irreversible Inactivation |

Specificity Profiles Against Neuronal, Endothelial, and Inducible Nitric Oxide Synthase (nNOS, eNOS, iNOS)

Nω-allyl-L-arginine exhibits a degree of selectivity in its inhibition of nitric oxide synthase isoforms. It brings about the reaction-based inactivation of inducible (iNOS) and neuronal (nNOS) nitric oxide synthases. nih.gov However, it acts as a nonselective competitive inhibitor across all NOS isoforms. nih.gov This dual behavior highlights a nuanced interaction with the different enzymes.

The compound's ability to act as a mechanism-based inactivator is specific to iNOS and nNOS, but not eNOS. nih.gov This suggests that while it can compete with L-arginine at the active site of all three isoforms, the subsequent chemical reactions leading to irreversible inactivation only occur with iNOS and nNOS.

Factors Influencing Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of arginine-based NOS inhibitors like Nω-allyl-L-arginine are primarily dictated by their affinity for the different isoenzymes. nih.gov The structural and functional similarities between the oxygenase domains of human NOS isoforms, particularly at the substrate-binding site, present a significant challenge for achieving high selectivity. nih.gov

Small modifications to the Nω-alkyl substituent of arginine derivatives can significantly alter their behavior regarding selectivity and the mechanism of NOS inhibition. nih.gov For instance, the stoichiometric isomer of Nω-allyl-L-arginine, Nω-cyclopropyl-L-arginine, functions strictly as a nonselective competitive inhibitor without the reaction-based inactivation seen with the allyl derivative. nih.gov This underscores the critical role of the specific chemical structure of the inhibitor in determining its interaction with the enzyme.

Furthermore, the binding of these inhibitors to the active site interferes with the binding of the substrate, L-arginine, which is the fundamental mechanism of their inhibitory action. nih.gov While there are differences in the binding features of compounds to nNOS, iNOS, and eNOS, achieving clinically relevant selectivity remains a complex endeavor. nih.gov

Role of Nω Allyl L Arginine Hydrochloride As a Research Tool in Nitric Oxide Biology

Elucidation of Nitric Oxide Synthase Reaction Mechanisms

Nω-Allyl-L-arginine hydrochloride has been instrumental in clarifying the reaction mechanisms of nitric oxide synthase. nih.gov It functions as a mechanism-based inactivator, particularly for the neuronal (nNOS) and inducible (iNOS) isoforms of the enzyme. nih.gov This means that the enzyme's own catalytic activity converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

The chemical structure of Nω-allyl-L-arginine, with its allyl group, allows it to exploit the chemistry occurring at the active site of NOS. nih.gov Research has shown that Nω-allyl-L-arginine acts as both a potent reversible competitive inhibitor and an irreversible inhibitor of NOS. nih.gov The irreversible inhibition follows pseudo-first-order inactivation kinetics, and this process is protected by the presence of the natural substrate, L-arginine, confirming its action at the active site. nih.gov This dual functionality provides researchers with a versatile tool to probe the active site and understand the multi-step process of NO synthesis from L-arginine. The study of such inhibitors has been crucial in understanding the reaction-based inhibition of iNOS and nNOS. nih.gov

| Research Finding | Significance for Mechanism Elucidation |

| Acts as a mechanism-based inactivator of nNOS and iNOS. nih.gov | Allows for the study of the enzyme's catalytic cycle and the chemical steps involved in NO synthesis. |

| Exhibits both reversible competitive and irreversible inhibition. nih.gov | Provides a dynamic tool to modulate and study enzyme function, distinguishing between initial binding and subsequent inactivation. |

| Inactivation is protected by L-arginine. nih.gov | Confirms that the inhibitor's action occurs at the substrate-binding site, providing specific information about the active site's structure and function. |

Investigation of Nitric Oxide Dependent Physiological Processes

The fundamental approach to determining if a physiological process is dependent on nitric oxide involves inhibiting its synthesis and observing the resulting effects. L-arginine is the natural precursor for the synthesis of nitric oxide, a critical signaling molecule involved in numerous bodily functions. nih.govnih.gov By blocking the conversion of L-arginine to NO, researchers can deduce the role of NO in various physiological and pathophysiological conditions.

NOS inhibitors, including Nω-allyl-L-arginine hydrochloride, are widely used for this purpose. When this inhibitor is introduced into a biological system, it reduces the production of NO. Any subsequent changes in physiological function can then be attributed to the diminished NO levels. This strategy has been pivotal in establishing the NO-dependence of processes such as vasodilation, neurotransmission, and immune responses. wikipedia.orgnih.gov For instance, the inhibition of NO synthesis can lead to an increase in blood pressure, demonstrating the role of NO in maintaining vascular tone. selleckchem.com

| Physiological Process | Role of Nitric Oxide |

| Vasodilation | Acts as a signaling molecule that relaxes vascular smooth muscle, leading to increased blood flow and regulation of blood pressure. nih.govyoutube.com |

| Neurotransmission | Functions as a neurotransmitter in both the central and peripheral nervous systems, involved in processes like synaptic plasticity. wikipedia.orgyoutube.com |

| Immune Response | Produced by immune cells to combat pathogens; however, overproduction can contribute to inflammation. nih.govabcam.com |

| Angiogenesis | Plays a role in the formation of new blood vessels. researchgate.net |

Distinguishing Roles of Nitric Oxide Synthase Isoforms in Biological Systems

A significant challenge in nitric oxide research is to delineate the specific functions of the three main NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). medchemexpress.com These isoforms are often co-expressed in tissues and have distinct regulatory mechanisms and physiological roles. Nω-Allyl-L-arginine hydrochloride serves as a useful tool in this context due to its differential effects on the NOS isoforms.

While it acts as a non-selective competitive inhibitor for all NOS isoforms, its key feature is the reaction-based inactivation of nNOS and iNOS, a property not shared by eNOS. nih.gov This differential inactivation allows researchers to selectively probe the functions of nNOS and iNOS. By observing the biological effects after the administration of Nω-allyl-L-arginine, and knowing that eNOS activity is only competitively inhibited while nNOS and iNOS are progressively inactivated, scientists can begin to dissect the relative contributions of these isoforms to a particular physiological or pathological process. While more selective inhibitors for each isoform have been developed, the unique mechanism of Nω-allyl-L-arginine provides a distinct experimental advantage for specific research questions. nih.govnih.gov

| NOS Isoform | Effect of Nω-Allyl-L-arginine hydrochloride |

| nNOS (neuronal NOS) | Competitive inhibition and reaction-based inactivation. nih.gov |

| iNOS (inducible NOS) | Competitive inhibition and reaction-based inactivation. nih.gov |

| eNOS (endothelial NOS) | Competitive inhibition only. nih.gov |

In Vitro Research Applications and Findings for Nω Allyl L Arginine Hydrochloride

Enzyme Assays with Purified Nitric Oxide Synthase Isoforms

Nω-Allyl-L-arginine hydrochloride has been identified as a significant inhibitor of nitric oxide synthase (NOS) isoforms. Research using purified enzymes has characterized it as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). medchemexpress.comabcam.com It functions as a substrate analogue, competing with the natural substrate, L-arginine. nih.gov

Beyond simple competitive inhibition, Nω-Allyl-L-arginine also demonstrates a more complex mechanism. It can cause a reaction-based, time-dependent inactivation of both inducible NOS (iNOS) and nNOS. medchemexpress.comnih.gov This occurs when the enzyme oxidizes the allyl group, leading to the formation of allylated heme adducts and subsequent inactivation of the enzyme. abcam.comnih.gov While it is a potent inhibitor of nNOS and iNOS, it is considered a nonselective competitive inhibitor across all NOS isoforms. nih.gov

Table 1: Inhibitory Profile of Nω-Allyl-L-arginine Against NOS Isoforms

| Isoform | Type of Inhibition | Mechanism |

|---|---|---|

| nNOS | Competitive, Reversible | Reaction-based inactivation |

| iNOS | Competitive | Reaction-based inactivation |

| eNOS | Competitive | Non-inactivating |

This table provides a summary of the inhibitory actions of Nω-Allyl-L-arginine on different nitric oxide synthase isoforms based on available research.

Cellular Studies in Cultured Systems

The inhibitory effects of Nω-Allyl-L-arginine observed with purified enzymes extend to cellular environments, where it modulates nitric oxide (NO) levels and influences related signaling pathways.

Investigation of Cellular Signaling Pathways Modulated by Nω-Allyl-L-Arginine

The modulation of NO production by arginine-based compounds has downstream effects on numerous cellular signaling pathways. While direct studies on Nω-Allyl-L-arginine's specific impact on all pathways are limited, research on its parent molecule, L-arginine, provides insight into the pathways that are likely affected. For instance, L-arginine has been shown to alleviate lipopolysaccharide (LPS)-induced oxidative stress and apoptosis in C2C12 myotube cells by activating key signaling pathways. nih.gov

These pathways include:

SIRT1-AKT-Nrf2 Pathway: L-arginine was found to improve the activity of antioxidant enzymes by modulating this pathway, which plays a crucial role in cellular defense against oxidative stress. nih.gov

SIRT1-FOXO3a Signaling Pathway: This pathway is also activated by L-arginine and is involved in regulating apoptosis and cellular stress responses. nih.gov

By inhibiting NO production, Nω-Allyl-L-arginine would be expected to have opposing effects on these and other NO-dependent signaling cascades, making it a useful tool for investigating the role of NO in cellular regulation.

Effects on Protein Aggregation and Refolding Mechanisms in Biological Systems

The L-arginine hydrochloride component of the molecule confers properties that are highly beneficial in protein biochemistry, specifically in preventing aggregation and aiding in protein refolding. nih.gov

Modulation of Protein Solubility and Folding Dynamics

L-arginine hydrochloride is widely utilized as a chemical agent to suppress protein aggregation and enhance the yield of in vitro protein refolding. researchgate.netnih.gov It is not a classic denaturant but acts as an aggregation suppressor, a property that is particularly useful when refolding proteins from insoluble inclusion bodies. researchgate.netresearchgate.net

Studies have shown that L-arginine hydrochloride increases the equilibrium solubility of both folded (native) and unfolded protein states. nih.govnih.gov This effect is thought to arise from its ability to shift pre-equilibria in the formation of protein aggregates toward dissociation, thereby reducing the concentration of nuclei required for aggregation to begin. nih.govresearchgate.net This mechanism helps to preserve protein stability while effectively preventing the formation of non-productive aggregates. nih.gov The guanidinium (B1211019) group of arginine may play a key role by interacting with aromatic side chains like tryptophan, which can be exposed on the surface of unfolded or partially folded proteins. nih.gov

Table 2: Effect of L-Arginine Hydrochloride on Protein Aggregation

| Protein System | Observation | Reference |

|---|---|---|

| Reduced Denatured Lysozyme | Concentration-dependent suppression of aggregation during refolding. | researchgate.net |

| Recombinant Plasminogen Activator (rPA) | Increases the solubility of both native and unfolded states. | nih.govnih.gov |

This interactive table summarizes the documented effects of L-arginine hydrochloride on preventing protein aggregation in different experimental systems.

Influence on Chaperone-like Activity of Alpha-Crystallin

Alpha-crystallin is a major protein in the eye lens and a member of the small heat shock protein family, known for its significant molecular chaperone-like activity in preventing the aggregation of other proteins. nih.govnih.gov Research has demonstrated that arginine hydrochloride can enhance this chaperone activity. nih.gov

The mechanism for this enhancement involves arginine inducing subtle structural perturbations in the tertiary and quaternary structure of alpha-crystallin. nih.govnih.gov Specifically, arginine has been shown to:

Increase the exposure of hydrophobic surfaces on the alpha-crystallin molecule. nih.gov

Enhance the dynamics of subunit exchange between alpha-crystallin oligomers. nih.gov

These structural changes lead to a more active chaperone, better able to bind to and stabilize unfolding proteins, thereby preventing their aggregation. nih.gov This effect is more pronounced for the αB-crystallin isoform than for αA-crystallin. nih.gov

Preclinical Animal Model Investigations Utilizing Nω Allyl L Arginine Hydrochloride

Studies in Neurological Disease Models: Focus on Neuronal Nitric Oxide Synthase Modulation

In the central nervous system (CNS), nitric oxide acts as a neurotransmitter and is involved in processes like memory and cerebral blood flow regulation. nih.gov However, excessive NO production by nNOS can lead to nitroxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.gov Nω-Allyl-L-arginine hydrochloride is utilized in animal models of these conditions to investigate the consequences of nNOS inhibition. As a competitive and reversible inhibitor of nNOS, it allows researchers to modulate the enzyme's activity. medchemexpress.commedchemexpress.com Studies have used such inhibitors to elucidate the mechanisms of reaction-based inactivation of nNOS. nih.gov By blocking nNOS, researchers can explore whether reducing pathological NO levels can mitigate neuronal damage and ameliorate neurological symptoms, as has been suggested by studies involving L-arginine administration in animal models of neurodegenerative disorders. nih.gov

Cardiovascular System Research in Animal Models

Nitric oxide produced by endothelial NOS (eNOS) and nNOS is fundamental for maintaining cardiovascular health, primarily by regulating vasodilation (the widening of blood vessels). nih.govnih.gov Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the development of cardiovascular diseases. nih.gov While other NOS inhibitors like L-NAME are more commonly used to induce hypertension and mimic cardiovascular aging in animal models, Nω-allyl-L-arginine hydrochloride serves as a tool for more nuanced investigations. nih.gov Its ability to inhibit nNOS and iNOS allows researchers to explore the specific roles these isoforms play in cardiovascular pathologies, separate from the primary vascular effects of eNOS. nih.gov Such studies help to understand the complex interplay of different NOS isoforms in the heart and blood vessels during disease progression.

Investigation in Models of Organ Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to a tissue after a period of oxygen deprivation, leading to a surge of oxidative stress and inflammation. clinicaltrials.gov The role of nitric oxide in this process is complex, being reported as both protective and detrimental. nih.gov Studies in rat models of skeletal muscle I/R have shown that L-arginine (the substrate for NO production) can reduce tissue necrosis, whereas the non-specific NOS inhibitor L-NAME did not offer protection, suggesting a beneficial role for NO. nih.gov In human studies, L-arginine has been shown to protect against the endothelial dysfunction caused by I/R. nih.gov Nω-Allyl-L-arginine hydrochloride can be used in these models to determine the contribution of specific NOS isoforms (nNOS and iNOS) to the injury cascade, helping to clarify the conflicting roles of NO.

| Disease Model | Compound Type | Key Finding | Reference |

|---|---|---|---|

| Neurological Disease | L-Arginine (Substrate) | Ameliorated neurological symptoms and protein aggregation. | nih.gov |

| Skeletal Muscle I/R Injury | L-Arginine (Substrate) | Significantly reduced muscle necrosis. | nih.gov |

| Skeletal Muscle I/R Injury | L-NAME (NOS Inhibitor) | Had no significant effect on muscle necrosis compared to untreated ischemia. | nih.gov |

| Cardiovascular Aging | L-NAME (NOS Inhibitor) | Induces arterial stiffness, hypertension, and cardiac hypertrophy, serving as a model for the disease. | nih.gov |

Methodological Considerations in Animal Model Design for L-Arginine Derivatives

When designing preclinical studies using L-arginine derivatives, several factors must be carefully considered. The choice of animal model is critical, as species can differ in L-arginine metabolism. nih.gov Furthermore, the baseline state of the animal is important; for instance, the effects of L-arginine supplementation or NOS inhibition can vary dramatically between a healthy animal and one in a state of septic shock. nih.gov A preclinical study in a canine model of sepsis found that L-arginine administration worsened shock and increased mortality, highlighting the context-dependent effects of modulating this pathway. nih.gov Researchers must also consider the hierarchy of nutrient use, where the body prioritizes allocation of amino acids to different functions based on physiological need, which can influence experimental outcomes. nih.gov Therefore, designing robust and translatable animal model studies requires careful consideration of the specific L-arginine derivative, the animal species, the disease state being modeled, and the complex, interconnected nature of L-arginine metabolism.

Interactions with Other Biological Pathways and Enzyme Systems

Cross-Talk with Arginase Pathways and L-Arginine Metabolism

L-arginine is a metabolically versatile amino acid that stands at the crossroads of several critical biochemical pathways. researchgate.net It serves as the common substrate for two major enzymes: nitric oxide synthase (NOS) and arginase. nih.govnih.gov The competition between these two enzymes for their shared substrate, L-arginine, is a crucial point of regulation in many physiological and pathophysiological processes. nih.govnih.gov

Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (nNOS, eNOS, and iNOS) catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO), a key signaling molecule. nih.govnih.gov

Arginase Pathway: Arginase enzymes (Arginase I and Arginase II) hydrolyze L-arginine into L-ornithine and urea. nih.gov L-ornithine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell proliferation and growth, and L-proline, which is vital for collagen synthesis and wound healing. nih.govnih.gov

Nω-allyl-L-arginine hydrochloride, by acting as a competitive inhibitor of NOS, can indirectly influence the arginase pathway. nih.gov By blocking or reducing the consumption of L-arginine by NOS, it theoretically increases the availability of this substrate for arginase. This dynamic interplay, where inhibition of one pathway leads to a shift in substrate flux towards the other, is a fundamental aspect of L-arginine metabolism. nih.govnih.gov While direct studies on Nω-allyl-L-arginine's effect on arginase activity are not extensively documented in the provided results, the principle of substrate competition is well-established for other NOS inhibitors. nih.gov For instance, studies with other arginine analogs like L-NAME have shown that they can also directly inhibit arginase activity. nih.gov Conversely, the intermediate in the NOS pathway, Nω-hydroxy-L-arginine, is a potent inhibitor of arginase, illustrating the complex feedback loops between these pathways. sigmaaldrich.comresearchgate.net

Table 1: Key Enzymes in L-Arginine Metabolism

| Enzyme | Substrate | Key Products | Biological Role |

| Nitric Oxide Synthase (NOS) | L-arginine, O₂ | L-citrulline, Nitric Oxide (NO) | Cell signaling, vasodilation, neurotransmission, immune response. nih.govnih.gov |

| Arginase | L-arginine | L-ornithine, Urea | Urea cycle, synthesis of polyamines and proline for cell growth and collagen production. nih.govnih.gov |

Influence on L-Arginine Metabolic Flux in Cellular and Systemic Contexts

The metabolic fate of L-arginine, or its "metabolic flux," is determined by the relative activities of NOS and arginase within a specific cell or tissue. nih.govnih.gov The introduction of an NOS inhibitor like Nω-allyl-L-arginine hydrochloride can significantly alter this balance.

In cellular environments where both NOS and arginase are expressed, inhibiting NOS would be expected to divert L-arginine towards the arginase pathway. nih.gov This shift increases the production of L-ornithine and its downstream metabolites, polyamines and L-proline. Such a redirection of metabolic flux can have significant consequences. For example, in the context of vascular function, upregulation of arginase activity, which reduces L-arginine availability for eNOS, is associated with endothelial dysfunction. nih.gov By shunting L-arginine away from NO production and towards polyamine and proline synthesis, this can promote smooth muscle cell proliferation and collagen deposition, contributing to vascular remodeling. nih.gov

Systemically, the availability of L-arginine is dependent on dietary intake and endogenous synthesis. nih.govbenthamopen.com The administration of an arginine analog like Nω-allyl-L-arginine hydrochloride could alter the systemic pool of L-arginine and its metabolites. While specific studies on the systemic metabolic flux following Nω-allyl-L-arginine administration are limited, the principle remains that by inhibiting a major catabolic pathway (NOS), the substrate may be rerouted. This is particularly relevant in conditions where iNOS is highly expressed, such as during inflammation, where a large amount of L-arginine is consumed for NO production. nih.gov Inhibition of iNOS in such scenarios could spare L-arginine, potentially making it more available for other pathways like protein synthesis or the arginase pathway in different tissues. nih.govnih.gov

Table 2: Predicted Shift in L-Arginine Metabolic Flux with NOS Inhibition

| Condition | Primary L-Arginine Pathway | Effect of Nω-allyl-L-arginine HCl | Predicted Outcome |

| Baseline | Balanced flux through NOS and Arginase pathways. | Competitive inhibition of NOS. | Decreased NO and L-citrulline production; Increased L-arginine availability for Arginase. nih.govnih.gov |

| Inflammation (High iNOS) | Increased flux through iNOS pathway. | Inhibition of iNOS. | Significant decrease in high-output NO production; Redirection of L-arginine towards the Arginase pathway, potentially increasing polyamine and proline synthesis. nih.govnih.gov |

Modulation of Other Enzymes or Receptor Systems Beyond Nitric Oxide Synthase

While primarily characterized as a NOS inhibitor, the interactions of Nω-allyl-L-arginine hydrochloride are not strictly limited to this enzyme family. As an analog of L-arginine, it has the potential to interact with other proteins that recognize L-arginine.

One significant finding is that Nω-allyl-L-arginine is not only a competitive inhibitor but also a substrate for neuronal nitric oxide synthase (nNOS). medchemexpress.com In this context, nNOS can oxidize Nω-allyl-L-arginine, leading to the production of L-citrulline, acrolein, and water. medchemexpress.com This dual role as both an inhibitor and a substrate that leads to enzyme inactivation is a characteristic of some reaction-based or mechanism-based inhibitors. nih.gov

Furthermore, L-arginine itself has been shown to interact with membrane receptors, such as specific G-protein-coupled receptors and α2-adrenergic receptors, to stimulate NO production independently of its role as a direct substrate for intracellular NOS. benthamopen.comnih.gov Research indicates that exogenous L-arginine can bind to these receptors, triggering second messenger systems that lead to the activation of eNOS. nih.gov Given the structural similarity, it is conceivable that Nω-allyl-L-arginine hydrochloride could interact with these or other arginine-binding receptors, potentially acting as an agonist or antagonist. However, specific research confirming such interactions for Nω-allyl-L-arginine is not available in the provided search results.

The broader landscape of L-arginine's roles includes its function as a precursor for creatine, agmatine, and its involvement in activating mTOR signaling pathways that regulate protein synthesis and cell growth. nih.govnih.gov Currently, there is no direct evidence from the provided sources to suggest that Nω-allyl-L-arginine hydrochloride significantly modulates the enzymes involved in these other pathways.

Advanced Methodological Approaches and Future Directions in Nω Allyl L Arginine Hydrochloride Research

Application of Advanced Spectroscopic and Structural Biology Techniques in Characterization

The precise characterization of Nω-allyl-L-arginine hydrochloride is fundamental to understanding its mechanism of action. A suite of advanced spectroscopic and structural techniques is employed to elucidate its molecular structure, purity, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide a detailed map of the hydrogen and carbon framework of Nω-allyl-L-arginine hydrochloride, confirming the presence of the allyl group and its attachment to the guanidino nitrogen. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, definitively confirming the compound's constitution. These methods are crucial for verifying the successful synthesis and purity of the molecule. For arginine and its derivatives, NMR is also used to study protein interactions and conformational changes upon binding. nih.govucl.ac.uk

Vibrational Spectroscopy (FTIR and Raman) : Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. scielo.brredalyc.org For Nω-allyl-L-arginine hydrochloride, FTIR spectra would confirm the presence of key functional groups such as amines (N-H stretching), carboxylic acid (C=O stretching), and the allyl group (C=C and C-H stretching). sci.amresearchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to study the compound in aqueous solutions. scielo.brredalyc.org

These techniques, when used in combination, provide a comprehensive characterization of Nω-allyl-L-arginine hydrochloride, which is essential for interpreting its biological activity and for the rational design of new compounds.

Development of Novel Analogs with Enhanced Selectivity or Potency

The development of Nω-allyl-L-arginine was part of a broader effort to create analogs of L-arginine that could selectively inhibit the different isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). benthamdirect.commaastrichtuniversity.nl Since each isoform plays distinct physiological roles, isoform-selective inhibitors are critical for therapeutic development and for use as precise research tools. nih.gov The strategy involves modifying the structure of L-arginine to exploit subtle differences in the active sites of the NOS isoforms. nih.gov

Nω-allyl-L-arginine itself was developed as a mechanism-based inhibitor. Research has continued to produce other analogs with varied alkyl or other functional groups attached to the guanidino nitrogen, each with a unique profile of potency and selectivity.

| Compound Name | Structural Modification | Key Characteristics |

| Nω-allyl-L-arginine | Addition of an allyl group (-CH₂-CH=CH₂) to a terminal guanidino nitrogen. | Acts as both a reversible and irreversible inhibitor of NOS. |

| Nω-propyl-L-arginine | Addition of a propyl group (-CH₂-CH₂-CH₃) to a terminal guanidino nitrogen. | A highly selective and potent inhibitor of nNOS. |

| N⁵-(1-iminoethyl)-L-ornithine (L-NIO) | An ornithine-based analog with an iminoethyl group. | A potent, non-selective, and irreversible inhibitor of NOS isoforms. biotium.com |

| Nω-methyl-L-arginine (L-NMMA) | Addition of a methyl group (-CH₃) to a terminal guanidino nitrogen. | A competitive inhibitor of NOS, considered one of the early standard inhibitors. biotium.com |

The design of these novel analogs is often guided by structural biology data from X-ray crystallography and computational modeling, which help predict how modifications will affect binding affinity and selectivity for the target enzyme.

Exploration of Nω-Allyl-L-Arginine as a Probe for Specific Biological Questions

A key application of selective enzyme inhibitors in biomedical research is their use as chemical probes to dissect complex biological pathways. By inhibiting a specific enzyme, researchers can observe the downstream consequences and thereby deduce the enzyme's function in a given physiological or pathological context.

Nω-allyl-L-arginine hydrochloride, as an inhibitor of nitric oxide synthase, is a valuable tool for investigating the myriad roles of nitric oxide (NO). NO is a critical signaling molecule involved in processes ranging from vasodilation and neurotransmission to immune responses. benthamdirect.comwikipedia.org By administering Nω-allyl-L-arginine, researchers can block NO production and study the impact on these systems. For example, its use in neuroscience research can help elucidate the specific contributions of nNOS-derived NO to synaptic plasticity, neurodegeneration, and neuropathic pain. nih.gov Its relatively higher selectivity for nNOS makes it particularly useful for distinguishing the functions of the neuronal isoform from the endothelial and inducible isoforms.

Integration of Omics Data for Systems-Level Understanding

The future of pharmacological research lies in understanding not just the direct target of a compound, but its broader effects on the entire biological system. This is achieved through the integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics. nih.gov This systems-biology approach offers a holistic view of the cellular response to an inhibitor like Nω-allyl-L-arginine hydrochloride.

Transcriptomics : This involves the study of the complete set of RNA transcripts produced by an organism. By treating cells or tissues with Nω-allyl-L-arginine and then performing transcriptome analysis (e.g., via RNA-sequencing), researchers can identify which genes are up- or down-regulated in response to NOS inhibition. This can reveal entire signaling pathways that are modulated by nitric oxide. For instance, studies on macrophages have used transcriptome profiling to understand how NOS signaling regulates gene expression during an immune response. nih.gov

Proteomics : This is the large-scale study of proteins. Using techniques like mass spectrometry, proteomics can reveal changes in the abundance of thousands of proteins following treatment with Nω-allyl-L-arginine. This can identify downstream protein effectors of NO signaling and uncover unexpected off-target effects of the inhibitor. Unbiased proteomic screens have been used to identify novel protein interactors with NOS enzymes, providing new regulatory insights. nih.gov

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, involving the analysis of all metabolites in a biological sample. wikipedia.org By inhibiting NO synthesis with Nω-allyl-L-arginine, metabolomic analysis (typically using mass spectrometry or NMR) can show how metabolic pathways are altered. nih.govyoutube.com This can provide a direct functional readout of the physiological state resulting from NOS inhibition.

Integrating these multi-omics datasets provides a powerful, data-rich approach to understanding the complete mechanism of action of Nω-allyl-L-arginine hydrochloride. This systems-level perspective is crucial for identifying novel therapeutic applications, predicting potential side effects, and advancing the field of precision medicine.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, halogenation) and assess bioactivity in a high-throughput screen. Use principal component analysis (PCA) to correlate structural features with functional outcomes. Include enantiomeric controls to rule out non-specific effects, as demonstrated in peptide analog studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.